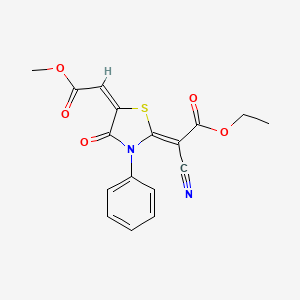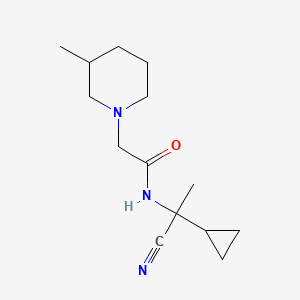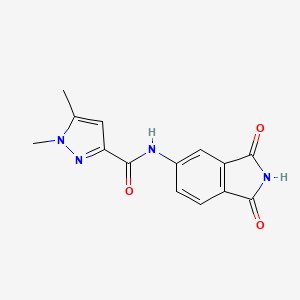
2-(Difluoromethyl)-4-methyl-1H-pyrimidin-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Difluoromethyl)-4-methyl-1H-pyrimidin-6-one, also known as DFP-10917, is a novel small molecule that has shown promise in the field of cancer research. It is a pyrimidine analog that has been developed as a potential anticancer agent due to its ability to inhibit the proliferation of cancer cells.
作用機序
The mechanism of action of 2-(Difluoromethyl)-4-methyl-1H-pyrimidin-6-one is not fully understood, but it is believed to inhibit the activity of thymidylate synthase, an enzyme that is essential for DNA synthesis. By inhibiting this enzyme, 2-(Difluoromethyl)-4-methyl-1H-pyrimidin-6-one disrupts the cell cycle and induces apoptosis in cancer cells. In addition, 2-(Difluoromethyl)-4-methyl-1H-pyrimidin-6-one has been shown to induce DNA damage and activate the p53 pathway, which is involved in the regulation of cell cycle and apoptosis.
Biochemical and Physiological Effects:
2-(Difluoromethyl)-4-methyl-1H-pyrimidin-6-one has been shown to have several biochemical and physiological effects on cancer cells. It induces cell cycle arrest in the G2/M phase, leading to the accumulation of cells in this phase. It also induces apoptosis in cancer cells, leading to their death. In addition, 2-(Difluoromethyl)-4-methyl-1H-pyrimidin-6-one has been shown to inhibit the growth of tumor xenografts in animal models, indicating its potential use as a chemotherapeutic agent.
実験室実験の利点と制限
2-(Difluoromethyl)-4-methyl-1H-pyrimidin-6-one has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified, making it readily available for research studies. It has also been shown to be effective against a wide range of cancer cell lines, indicating its potential use as a broad-spectrum chemotherapeutic agent. However, there are also limitations to using 2-(Difluoromethyl)-4-methyl-1H-pyrimidin-6-one in lab experiments. It is a highly toxic compound that requires careful handling and disposal. In addition, its mechanism of action is not fully understood, which makes it difficult to optimize its use in cancer treatment.
将来の方向性
There are several future directions for the research on 2-(Difluoromethyl)-4-methyl-1H-pyrimidin-6-one. One direction is to further investigate its mechanism of action to optimize its use in cancer treatment. Another direction is to explore its potential use in combination with other chemotherapeutic agents to enhance its efficacy. In addition, there is a need to investigate the potential side effects of 2-(Difluoromethyl)-4-methyl-1H-pyrimidin-6-one and develop strategies to minimize them. Finally, there is a need to optimize the synthesis method of 2-(Difluoromethyl)-4-methyl-1H-pyrimidin-6-one to improve its yield and purity, making it more readily available for research studies.
合成法
2-(Difluoromethyl)-4-methyl-1H-pyrimidin-6-one can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 2-aminopyrimidine with difluoromethyl ketone, followed by a series of reactions involving various reagents and solvents to yield the final product. The synthesis of 2-(Difluoromethyl)-4-methyl-1H-pyrimidin-6-one has been reported in several research articles, and the yield and purity of the product have been optimized through various modifications to the reaction conditions.
科学的研究の応用
2-(Difluoromethyl)-4-methyl-1H-pyrimidin-6-one has been extensively studied for its potential use as an anticancer agent. Several research studies have shown that 2-(Difluoromethyl)-4-methyl-1H-pyrimidin-6-one is effective against a wide range of cancer cell lines, including breast, lung, prostate, and colon cancer cells. The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to their death. In addition, 2-(Difluoromethyl)-4-methyl-1H-pyrimidin-6-one has been shown to inhibit the growth of tumor xenografts in animal models, indicating its potential use as a chemotherapeutic agent.
特性
IUPAC Name |
2-(difluoromethyl)-4-methyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F2N2O/c1-3-2-4(11)10-6(9-3)5(7)8/h2,5H,1H3,(H,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMRITIQKSQZFKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Difluoromethyl)-4-methyl-1H-pyrimidin-6-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(Prop-2-enoylamino)-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]propanamide](/img/structure/B2599653.png)

![N2,N4'-dicyclohexyl-4-methoxy-[1,1'-biphenyl]-2,4'-disulfonamide](/img/structure/B2599657.png)

![methyl 4-(2-(4-chlorophenyl)-3-(4-methoxyphenyl)-4,6-dioxotetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)benzoate](/img/structure/B2599660.png)

![(E)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(4-nitrophenyl)acrylamide](/img/structure/B2599665.png)
![3,3-Dimethyl-2,4-dioxa-9-azaspiro[5.5]undecane](/img/structure/B2599670.png)
![4-[bis(2-methyl-1H-indol-3-yl)methyl]-2-methoxyphenol](/img/structure/B2599671.png)
![2-Amino-3-[hydroxy(methyl)phosphoryl]propanoic acid;hydrochloride](/img/structure/B2599672.png)

![(E)-2-cyano-3-[4-[(2,6-dichlorophenyl)methoxy]-3-ethoxyphenyl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2599674.png)
![N-(1-cyano-1-cyclopropylethyl)-2-{2-[(1H-1,2,4-triazol-1-yl)methyl]morpholin-4-yl}acetamide](/img/structure/B2599675.png)
